molecular formula C7H9IN2 B14325630 N-(Iodomethyl)-6-methylpyridin-2-amine CAS No. 110189-94-1

N-(Iodomethyl)-6-methylpyridin-2-amine

Cat. No.: B14325630
CAS No.: 110189-94-1
M. Wt: 248.06 g/mol
InChI Key: HMEQVYYQMFWODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Iodomethyl)-6-methylpyridin-2-amine is a pyridine-derived compound featuring an iodomethyl (-CH₂I) substituent attached to the amine group at the 2-position of the pyridine ring, with a methyl group at the 6-position.

Properties

CAS No.

110189-94-1

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

N-(iodomethyl)-6-methylpyridin-2-amine

InChI

InChI=1S/C7H9IN2/c1-6-3-2-4-7(10-6)9-5-8/h2-4H,5H2,1H3,(H,9,10)

InChI Key

HMEQVYYQMFWODR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Iodomethyl)-6-methylpyridin-2-amine typically involves the iodination of a precursor compound. One common method is the reaction of 6-methylpyridin-2-amine with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(Iodomethyl)-6-methylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Formation of N-(azidomethyl)-6-methylpyridin-2-amine, N-(thiocyanatomethyl)-6-methylpyridin-2-amine, etc.

    Oxidation Reactions: Formation of this compound N-oxide.

    Reduction Reactions: Formation of N-(methyl)-6-methylpyridin-2-amine.

Scientific Research Applications

N-(Iodomethyl)-6-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Iodomethyl)-6-methylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven properties:

Compound Name Substituents Key Properties/Applications Reference
N-(Iodomethyl)-6-methylpyridin-2-amine -CH₂I (2-position), -CH₃ (6-position) High reactivity in substitution reactions
(E)-N-((3-Bromothiophen-2-yl)methylene)-6-methylpyridin-2-amine -CH=N-(3-bromothiophene), -CH₃ Suzuki coupling; Pd-catalyzed hydrolysis
N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-6-methylpyridin-2-amine -CH₂-(3,5-dimethylpyrazole) Antimicrobial activity; moderate synthetic yield (30%)
N-Methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine -CH₂-N(CH₃)-, -pyrrolidinyl Ligand for metal coordination; electronic modulation
6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine Dual pyridine rings with -CH₃ Intermediate for pharmaceuticals

Key Observations :

  • Iodine vs. Bromine : The iodomethyl group in the target compound enhances leaving-group capability compared to brominated analogues like (E)-N-((3-bromothiophen-2-yl)methylene)-6-methylpyridin-2-amine, which is instead stabilized for Suzuki coupling .
  • Electronic Effects : The electron-donating methyl group at the 6-position (common across analogues) stabilizes the pyridine ring, while electron-withdrawing groups (e.g., -CH₂I) increase electrophilicity at the 2-position .

Reactivity in Catalytic and Coupling Reactions

  • Palladium-Catalyzed Reactions : The pyridine nitrogen in analogues like (E)-N-((3-bromothiophen-2-yl)methylene)-6-methylpyridin-2-amine facilitates Pd coordination, enabling Suzuki coupling and hydrolysis . The iodomethyl group’s weaker Pd affinity may shift reactivity toward nucleophilic substitution rather than cross-coupling.
  • Hydrolysis Susceptibility : Schiff base analogues (e.g., ) undergo hydrolysis due to pyridine-Pd interactions, whereas the iodomethyl group’s stability under aqueous conditions remains to be tested.

Spectroscopic and Physical Properties

Comparative spectral data (e.g., NMR, FTIR) from and :

  • N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-6-methylpyridin-2-amine :
    • $ ^1H $ NMR (CDCl₃): δ 2.13 (s, 3H, -CH₃), 5.52 (s, 2H, -CH₂-) .
    • FTIR: C-N stretch at 1386 cm⁻¹.
  • Target Compound (Predicted) :
    • Expected $ ^1H $ NMR signals: δ ~4.5–5.0 (CH₂I), 2.34 (s, 3H, -CH₃).
    • FTIR: C-I stretch ~500 cm⁻¹ (weak).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.